molecular formula C10H18 B012723 Ethylidenecyclooctane CAS No. 19780-51-9

Ethylidenecyclooctane

Cat. No.: B012723
CAS No.: 19780-51-9
M. Wt: 138.25 g/mol
InChI Key: WSOKCFIRHYCWJE-UHFFFAOYSA-N
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Description

Ethylidenecyclooctane is an organic compound with the molecular formula C10H18. It is a member of the cycloalkane family, characterized by a ring structure with an ethylidene group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenecyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with ethylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors with precise control over reaction parameters. The process often involves the use of catalysts to enhance the reaction rate and selectivity. The final product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethylidenecyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylidenecyclooctane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylidenecyclooctane involves its interaction with various molecular targets. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Uniqueness: Ethylidenecyclooctane is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

ethylidenecyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2H,3-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKCFIRHYCWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173478
Record name Ethylidenecyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-51-9
Record name Ethylidenecyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidenecyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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